![molecular formula C8H12Cl3NO4 B11941525 (2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid CAS No. 78221-33-7](/img/structure/B11941525.png)
(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid is a complex organic compound with a specific stereochemistry denoted by the (2S) configuration This compound is characterized by its unique structure, which includes a trichloroethoxycarbonyl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group using a trichloroethoxycarbonyl (Troc) group, followed by the introduction of the methyl and butanoic acid moieties. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the trichloroethoxycarbonyl group, yielding the free amino acid.
Substitution: The compound can participate in substitution reactions where the trichloroethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield carboxylic acids, reduction may yield free amino acids, and substitution may yield various substituted derivatives.
Scientific Research Applications
(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The trichloroethoxycarbonyl group can be cleaved under certain conditions, releasing the active amino acid, which can then interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}pentanoic acid: Similar structure but with a pentanoic acid moiety.
Uniqueness
This detailed article provides a comprehensive overview of (2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
78221-33-7 |
|---|---|
Molecular Formula |
C8H12Cl3NO4 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(2,2,2-trichloroethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C8H12Cl3NO4/c1-4(2)5(6(13)14)12-7(15)16-3-8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t5-/m0/s1 |
InChI Key |
QWBAEXAXGICBAB-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


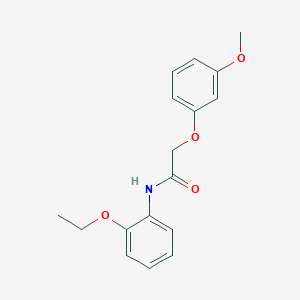
![(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)

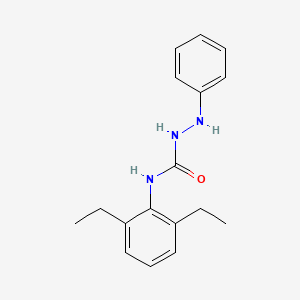
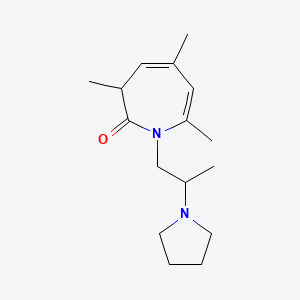
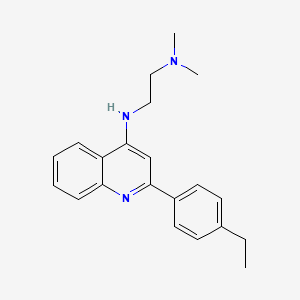

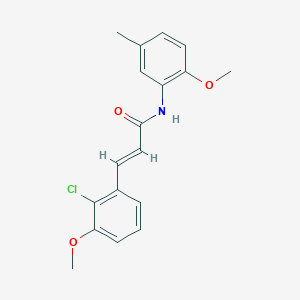

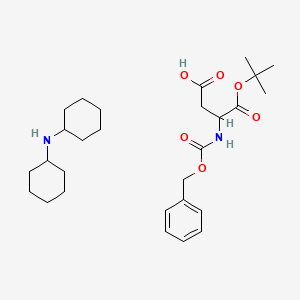

![3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11941516.png)

![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11941522.png)
